Cyclo(glycyltryptophyl)

Vue d'ensemble

Description

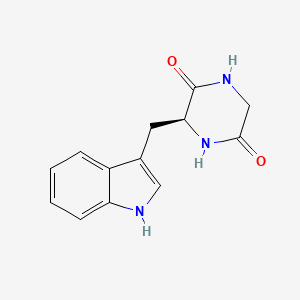

Cyclo(glycyltryptophyl), also known as cyclo(Gly-Trp), is a cyclic dipeptide. Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are derived from the cyclization of a dipeptide, i.e., a peptide made by two amino acids . They are the smallest cyclic peptides and are widely present in nature, displaying a variety of biological and pharmacological activities .

Synthesis Analysis

The synthesis of cyclo(glycyltryptophyl) was reported by a research group in 2011 . They found that only a very small group of amino acids (glycine, alanine, proline, and its derivatives) could be naturally chosen as .Molecular Structure Analysis

The electronic energy levels of cyclo(glycyltryptophyl) have been investigated with a joint experimental and theoretical approach . Experimentally, valence photoelectron spectra in the gas phase are measured using VUV radiation .Chemical Reactions Analysis

The electronic energy levels of cyclo(glycyltryptophyl) have been investigated with a joint experimental and theoretical approach . Theoretically, low-energy conformers are obtained through an automated conformer–rotamer ensemble sampling scheme based on tight-binding simulations .Applications De Recherche Scientifique

I have conducted a search for the scientific research applications of Cyclo(-Gly-Trp), also known as Cyclo(glycyltryptophyl). However, there is limited information readily available on this specific compound’s applications. Below are the potential applications based on the available data:

Electronic Structure Analysis

Cyclo(-Gly-Trp) has been studied for its valence electronic structure, which is crucial for understanding the compound’s chemical properties and reactivity. Such studies are important in material science and pharmaceutical research, where the electronic properties of molecules can influence their behavior in complex systems .

Natural Product Research

This compound has been identified as a natural product found in Talaromyces thermophilus , a thermophilic fungus . The study of natural products like Cyclo(-Gly-Trp) can lead to the discovery of new drugs, agrochemicals, and other useful substances.

Orientations Futures

Cyclic dipeptides, including cyclo(glycyltryptophyl), have received attention both in drug discovery and as possible building blocks for nanodevices . They may therefore have a role in the synthesis of the first biomolecules on Earth, and in the emerging of the so-called “homochirality of life”, i.e., the fact that naturally occurring proteins are composed of L-amino acids .

Propriétés

IUPAC Name |

(3S)-3-(1H-indol-3-ylmethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c17-12-7-15-13(18)11(16-12)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11,14H,5,7H2,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQZEERDQXQTLJ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclo(glycyltryptophyl) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

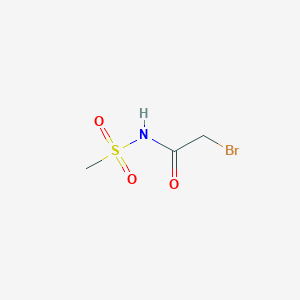

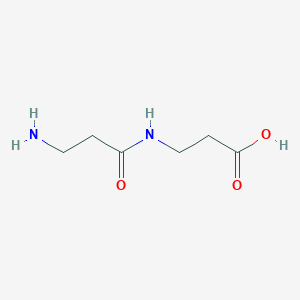

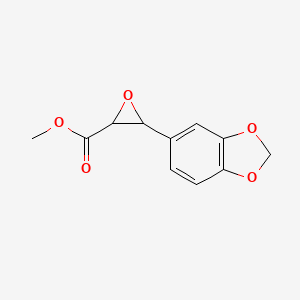

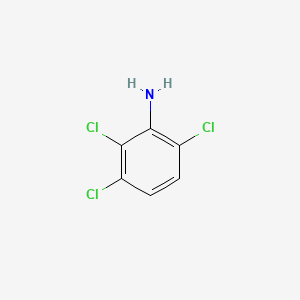

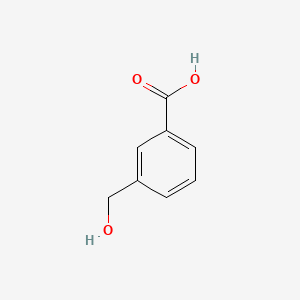

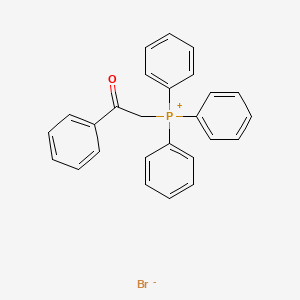

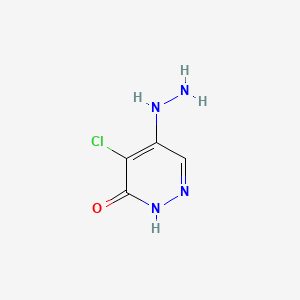

Feasible Synthetic Routes

Q & A

Q1: What is the significance of finding Cyclo(glycyltryptophyl) in both a thermophilic fungus and a carnivorous fungus?

A: The presence of Cyclo(glycyltryptophyl) in such diverse fungal species as Talaromyces thermophilus [] and Arthrobotrys entomopaga [] suggests a potentially conserved biological role across different fungal taxa. This could indicate a fundamental function within fungal biology, such as signaling, defense, or metabolism. Further research is needed to elucidate the specific roles of this compound in these different fungal species.

Q2: The research on Arthrobotrys entomopaga mentions Cyclo(glycyltryptophyl) being reported for the first time in carnivorous fungi. What are the potential implications of this finding for understanding fungal predation?

A: The discovery of Cyclo(glycyltryptophyl) in a carnivorous fungus opens up intriguing avenues for future research. Does this compound play a role in attracting nematodes, similar to the attracting abilities observed for blumenol A and paganin A in the same study []? Could it be involved in the fungus's ability to paralyze or digest its prey? Further investigation is required to uncover the specific function of Cyclo(glycyltryptophyl) in the context of fungal predation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)

![2-Methyl-2-{[(e)-phenylmethylidene]amino}propan-1-ol](/img/structure/B1582210.png)